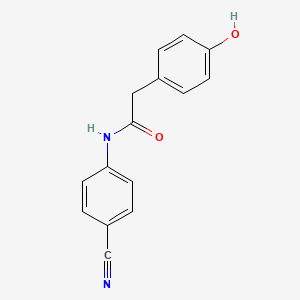

N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-10-12-1-5-13(6-2-12)17-15(19)9-11-3-7-14(18)8-4-11/h1-8,18H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNUBQVQYXHOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649639 | |

| Record name | N-(4-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-48-7 | |

| Record name | N-(4-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide, a compound known for its diverse biological activities, has been the subject of various studies aimed at understanding its pharmacological potential. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide features a cyano group and a hydroxy group, contributing to its unique chemical properties. The compound can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that similar cyano-acetamides possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Microbial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

Analgesic Properties

N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide has been studied for its analgesic effects, particularly in comparison to acetaminophen (paracetamol). In vivo studies have shown that this compound maintains analgesic efficacy while significantly reducing hepatotoxicity associated with traditional analgesics . This is crucial for developing safer pain management therapies.

Case Studies

- In Vivo Analgesic Study : A study involving CD1 mice demonstrated that N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide exhibited a favorable safety profile compared to acetaminophen. Mice treated with the compound showed no significant elevation in liver enzymes indicative of hepatotoxicity, while those treated with acetaminophen exhibited severe liver damage .

- Antimicrobial Efficacy : In a comparative study of various cyano-acetamides, N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide was shown to effectively inhibit growth in multiple bacterial and fungal strains, supporting its potential as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is structurally related to well-known analgesics such as paracetamol (acetaminophen). Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic activities. For instance, studies have shown that related compounds can inhibit inflammation-related cytokines, suggesting potential therapeutic applications in managing conditions like arthritis and other inflammatory diseases .

Synthesis of Antimalarial Drugs

The compound has also been explored for its role in the synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of amino groups in related compounds, which are intermediates in the synthesis of these drugs. This highlights the utility of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide in drug development processes.

Case Study: Hepatotoxicity Reduction

A notable case study focused on the development of new analgesics that maintain efficacy while reducing hepatotoxicity associated with traditional paracetamol. Novel analogs derived from N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide were synthesized and tested for their safety profile. Results showed that these compounds exhibited significantly lower hepatotoxicity while retaining analgesic properties, making them promising candidates for further development .

Analytical Applications

Development of Analytical Methods

The compound has been utilized in developing rapid analytical methods for pharmaceutical quality control. A study by Kanthale et al. (2020) introduced a chemometric reverse-phase high-performance liquid chromatography (HPLC) method for simultaneous estimation of paracetamol and ibuprofen, showcasing the importance of N-(4-hydroxyphenyl) acetamide derivatives in enhancing analytical methodologies.

Table 1: Summary of Analytical Methods Utilizing N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide

| Method | Application | Reference |

|---|---|---|

| Chemometric HPLC | Estimation of paracetamol and ibuprofen | Kanthale et al., 2020 |

| Photocatalytic degradation | Environmental impact studies | Parolini et al., 2010 |

Environmental Applications

Photocatalytic Degradation Studies

Research has also been conducted on the environmental impact of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide derivatives, particularly concerning their degradation in aquatic environments. Studies on photocatalytic degradation pathways highlight the relevance of such compounds in environmental science, focusing on their persistence and bioaccumulation potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Hydrogen Bonding : The 4-hydroxy group in the target compound facilitates intermolecular hydrogen bonding, enhancing crystallinity and solubility in polar solvents . In contrast, chloro or trifluoromethyl substituents reduce hydrogen-bonding capacity but improve membrane permeability .

- Electronic Effects: The cyano group (σₚ = 0.66) withdraws electrons, stabilizing the acetamide carbonyl and altering reaction kinetics compared to methoxy (σₚ = -0.27) or amino (σₚ = -0.66) groups .

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., CN, CF₃) exhibit higher melting points due to enhanced dipole interactions .

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide typically involves the acylation of 4-cyanoaniline or its derivatives with 4-hydroxyphenyl acetic acid or its activated derivatives. The key steps include:

Formation of Acyl Halide Intermediate:

Starting from 4-hydroxyphenyl acetic acid, the acid is converted into the corresponding acyl halide (usually acyl chloride) using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an anhydrous medium. This step activates the acid for subsequent amide bond formation.Amide Bond Formation:

The acyl halide is then reacted with 4-cyanoaniline under controlled conditions to yield the target amide compound. This reaction is typically carried out in an organic solvent under reflux, ensuring the nucleophilic amine attacks the acyl halide to form the amide linkage.

Detailed Synthesis Procedure from Literature

A closely related synthetic route for α-cyano-N-(4-hydroxyphenyl) acetamide derivatives, which includes the target compound, has been reported with the following methodology:

-

- α-Cyano-N-(4-hydroxyphenyl) acetamide (prepared or commercially available)

- Substituted benzaldehydes (for further cinnamamide derivatives, but relevant for acetamide core synthesis)

-

- The amide precursor is dissolved in toluene.

- Equimolar substituted benzaldehyde is added.

- Piperidine (0.35 mL) and acetic acid (1.3 mL) are added as catalysts.

- The mixture is refluxed at 110-120 °C for 5-6 hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Characterization:

The synthesized compounds are characterized by melting point, IR spectroscopy (noting NH, OH, C≡N, and C=O stretches), ^1H NMR (aromatic protons, amide NH, hydroxyl protons), and mass spectrometry confirming molecular ion peaks.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Conversion of acid to acyl halide | 4-Hydroxyphenyl acetic acid + SOCl₂ or PCl₅, anhydrous solvent | Formation of reactive acyl chloride intermediate |

| Amide bond formation | Acyl chloride + 4-cyanoaniline, reflux in organic solvent | Formation of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide |

| Purification | Recrystallization from ethanol | Isolation of pure compound |

| Characterization | IR, ^1H NMR, Mass spectrometry | Structural confirmation and purity assessment |

Research Findings and Optimization Notes

Reagent Choice:

Thionyl chloride (SOCl₂) is preferred for acyl chloride formation due to its efficiency and ease of removal of by-products (SO₂ and HCl gases). Phosphorus pentachloride (PCl₅) is an alternative but requires careful handling.Reaction Medium:

Anhydrous conditions are critical during acyl chloride formation to prevent hydrolysis. Organic solvents such as dichloromethane or toluene are commonly used.Amide Formation:

The reaction between acyl chloride and amine is exothermic and generally proceeds smoothly at room temperature to reflux conditions. Use of a base or acid scavenger can be beneficial to neutralize HCl formed.Yield and Purity:

Reported yields for similar compounds range from 68% to 81%, with purity confirmed by spectral data. Recrystallization from ethanol is effective for purification.Spectral Data:

Key IR peaks include:- NH stretch ~3325-3379 cm⁻¹

- OH stretch ~3232-3298 cm⁻¹

- C≡N stretch ~2212-2219 cm⁻¹

- C=O stretch ~1648-1675 cm⁻¹ These confirm the presence of amide, hydroxyl, and cyano groups.

Q & A

Q. What are the recommended synthetic routes for N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling 4-cyanophenylamine with 2-(4-hydroxyphenyl)acetic acid derivatives. Key steps include:

- Acylation: Use coupling agents like EDC/HOBt or DCC to activate the carboxylic acid group.

- Protection/Deprotection: Protect the phenolic -OH group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

Optimization Strategies: - Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to balance reaction rate and byproduct formation.

- Monitor intermediates via TLC and optimize stoichiometry (1:1.2 molar ratio of amine to activated acid) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirm phenolic -OH (δ 9–10 ppm, broad singlet) and cyano-adjacent aromatic protons (δ 7.5–8.0 ppm) .

- ¹³C NMR: Identify carbonyl (δ ~168 ppm) and cyano (δ ~118 ppm) groups .

- IR Spectroscopy: Detect O-H stretch (~3200 cm⁻¹, broad) and C≡N stretch (~2230 cm⁻¹) .

- HPLC-MS: Validate purity (>95%) and molecular ion peak ([M+H]⁺ calculated for C₁₅H₁₂N₂O₂: 260.09) .

Q. How do pH and temperature influence the stability of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide in aqueous solutions?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C).

- Acidic conditions may hydrolyze the acetamide bond; monitor via HPLC .

- Neutral/basic pH stabilizes the phenolic -OH group .

- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for aryl acetamides) .

- Degradation Products: Characterize by LC-MS; common products include 4-cyanoaniline and 4-hydroxyphenylacetic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide analogs?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace -CN with -NO₂ or -CF₃) to assess electronic effects on target binding .

- Biological Assays:

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence polarization assays .

- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay; compare IC₅₀ values .

- Computational Modeling: Perform docking (AutoDock Vina) to predict interactions with active sites (e.g., hydrogen bonding with -OH/-CN groups) .

Q. What crystallographic strategies resolve discrepancies in reported crystal structures of similar acetamide derivatives?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K to minimize thermal motion .

- Refinement: Employ SHELXL for small-molecule refinement; adjust parameters for anisotropic displacement .

- Validation: Cross-check with CIF files in the Cambridge Structural Database (CSD) to identify deviations in bond lengths/angles .

Example Data Table:

| Parameter | Reported Value | Idealized Value (CSD) |

|---|---|---|

| C-N Bond Length | 1.34 Å | 1.32–1.35 Å |

| O-H···O Angle | 158° | 155–165° |

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values) for N-(4-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide?

Methodological Answer:

- Assay Standardization:

- Use identical cell lines (e.g., HeLa vs. HEK293) and incubation times (24–48 h) .

- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Purity Verification: Confirm compound purity (>98%) via HPLC and elemental analysis .

- Orthogonal Assays: Cross-validate with apoptosis markers (Annexin V/PI) or Western blotting for caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.